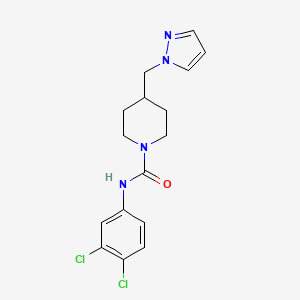
4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is an endogenous neuromodulator that plays a critical role in the regulation of various physiological processes, including sleep, cardiovascular function, and immune response. The adenosine A1 receptor is widely distributed in the central nervous system and peripheral tissues, and its activation has been shown to have both beneficial and detrimental effects on human health. Therefore, the development of selective antagonists of the adenosine A1 receptor, such as DPCPX, has attracted significant attention in the scientific community.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Receptor Binding
4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide exhibits potent and selective antagonist properties for the CB1 cannabinoid receptor. Molecular orbital methods have revealed distinct conformations of this compound, contributing to its interaction with the CB1 receptor. This interaction is characterized by specific binding interactions, suggesting the compound's potential utility in developing unified pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).
Structure-Activity Relationships
Studies on the structure-activity relationships of pyrazole derivatives, including this compound, have helped in understanding the structural requirements for potent and selective cannabinoid CB1 receptor antagonistic activity. These insights are valuable in the search for more selective and potent cannabimimetic ligands, potentially useful for therapeutic applications (Lan et al., 1999).
Synthesis and Radioligand Development
The synthesis of novel ligands like this compound has been pivotal in developing radioligands for PET imaging of cerebral cannabinoid receptors. These compounds display a combination of higher binding affinity and lower lipophilicity, making them promising candidates for imaging studies (Fan et al., 2006).
Metabolic Profiling
The in vitro metabolism of diarylpyrazoles, including this compound, has been studied to understand how their metabolites retain receptor binding properties. This research is crucial in developing cannabinoid receptor ligands with favorable metabolic profiles for therapeutic applications (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O/c17-14-3-2-13(10-15(14)18)20-16(23)21-8-4-12(5-9-21)11-22-7-1-6-19-22/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZRDZDHLSFGDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2403950.png)




![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2403960.png)



![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2403966.png)
![1-(2,3-Dimethoxyphenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2403967.png)

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403969.png)